3-(Methoxymethoxy)propanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(methoxymethoxy)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-7-5-8-4-2-3-6/h2,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVWMUZOKVFLMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 3 Methoxymethoxy Propanenitrile and Analogues
Strategies for Nitrile Moiety Introduction
The incorporation of a nitrile group (–C≡N) is a key step in the synthesis of 3-(methoxymethoxy)propanenitrile. Various methods can be employed, each with its own advantages and substrate scope.
Cyanoethylation Approaches
Cyanoethylation is a chemical process that involves the addition of a nucleophile to acrylonitrile (B1666552) (CH₂=CHCN). wikipedia.org This reaction is a classic example of a Michael addition, where the nucleophile attacks the β-carbon of the acrylonitrile molecule. wikipedia.org In the context of synthesizing this compound, the nucleophile would be the methoxymethoxy propanol. The reaction is typically catalyzed by a base. wikipedia.org
A general representation of the cyanoethylation of an alcohol is as follows: ROH + CH₂=CHCN → ROCH₂CH₂CN
For the specific synthesis of this compound, the reaction would be: CH₃OCH₂OCH₂CH₂OH + CH₂=CHCN → CH₃OCH₂OCH₂CH₂OCH₂CH₂CN
An alternative to the direct addition to acrylonitrile is the use of 3-chloropropionitrile, where the nitrile group is introduced via a nucleophilic substitution reaction. wikipedia.org
Detailed laboratory procedures for cyanoethylation are well-documented and have been applied to a variety of substrates, including alcohols, amines, and thiols. wikipedia.org For example, the synthesis of 3-(4-methoxyphenoxy)propanenitrile (B1345591) was achieved in 90% yield by reacting 4-methoxyphenol (B1676288) with acrylonitrile in the presence of potassium carbonate and tert-butanol. chemicalbook.com
Table 1: Examples of Cyanoethylation Reactions
| Nucleophile | Product | Catalyst | Yield (%) | Reference |
| 2-Ethylcyclopentanone | 3-(1-Ethyl-2-oxocyclopentyl)propanenitrile | NaOEt | 57 | thieme-connect.de |
| 4-Methoxyphenol | 3-(4-Methoxyphenoxy)propanenitrile | K₂CO₃ | 90 | chemicalbook.com |
Strecker-Type Reactions for Substituted Nitriles
The Strecker synthesis is a powerful method for preparing α-aminonitriles from an aldehyde or ketone, ammonia, and a cyanide source. organic-chemistry.orgwikipedia.org This reaction proceeds through the formation of an imine intermediate, which is then attacked by a cyanide ion. masterorganicchemistry.com Subsequent hydrolysis of the resulting α-aminonitrile yields an α-amino acid. wikipedia.org
The general mechanism involves:
Formation of an imine from the aldehyde/ketone and ammonia.
Nucleophilic addition of cyanide to the imine to form an α-aminonitrile. masterorganicchemistry.com
While the classic Strecker synthesis produces α-aminonitriles, modifications of this reaction can be used to generate other substituted nitriles. wikipedia.org The reaction is versatile and can be performed with primary and secondary amines to yield N-substituted amino acids. wikipedia.org Furthermore, using ketones as starting materials leads to the formation of α,α-disubstituted amino acids. wikipedia.org Various catalysts, including montmorillonite (B579905) KSF clay and titanium-based catalysts, have been employed to improve the efficiency and enantioselectivity of the reaction. organic-chemistry.org
Cyanohydrin Formation
Cyanohydrin formation is a nucleophilic addition reaction where a cyanide ion attacks the carbonyl carbon of an aldehyde or ketone, resulting in a product with both a hydroxyl (–OH) and a nitrile (–C≡N) group attached to the same carbon. fiveable.melibretexts.org This reaction is reversible and typically base-catalyzed to generate the nucleophilic cyanide ion (CN⁻). openstax.org
The general reaction is: RCHO + HCN → RCH(OH)CN
The resulting cyanohydrin can be a valuable intermediate in organic synthesis. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the hydroxyl group can be further functionalized. fiveable.melibretexts.org The stereochemistry of the cyanohydrin formation can be controlled using chiral catalysts, such as hydroxynitrile lyases (HNLs), to produce enantiomerically pure cyanohydrins. rsc.org
Installation and Manipulation of the Methoxymethoxy Group
The methoxymethoxy (MOM) group is a common protecting group for alcohols in organic synthesis due to its stability under a range of conditions and its ease of introduction and removal. adichemistry.com
Protection of Hydroxyl Groups with Chloromethyl Methyl Ether
The most common method for introducing a MOM group is the reaction of an alcohol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base). adichemistry.comspcmc.ac.in
The reaction is as follows: ROH + CH₃OCH₂Cl + i-Pr₂NEt → ROCH₂OCH₃ + i-Pr₂NEt·HCl
This method is effective for protecting primary, secondary, and even some tertiary alcohols. adichemistry.com However, it is important to note that chloromethyl methyl ether is a known carcinogen and should be handled with appropriate safety precautions. orgsyn.org Alternative, less hazardous methods for introducing the MOM group include the use of dimethoxymethane (B151124) (methylal) in the presence of an acid catalyst like phosphorus pentoxide or trifluoromethanesulfonic acid. adichemistry.com
Table 2: Reagents for MOM Protection of Alcohols
| Reagent | Conditions | Reference |
| Chloromethyl methyl ether (MOM-Cl) | N,N-diisopropylethylamine (DIPEA) | adichemistry.com |
| Chloromethyl methyl ether (MOM-Cl) | Sodium hydride (NaH) in THF | adichemistry.com |
| Dimethoxymethane (Methylal) | Phosphorus pentoxide (P₂O₅) in CHCl₃ | adichemistry.com |
| Dimethoxymethane (Methylal) | Trifluoromethanesulfuric acid (TfOH) in CH₂Cl₂ | adichemistry.com |
Selective Derivatization in the Presence of Other Functional Groups
The MOM group is stable under a variety of reaction conditions, including those involving strong bases, nucleophiles, and many oxidizing and reducing agents. adichemistry.com This stability allows for the selective manipulation of other functional groups within a molecule while the hydroxyl group remains protected. For instance, a MOM-protected alcohol can undergo reactions such as Grignard reactions, reductions with lithium aluminum hydride, or oxidations without affecting the MOM ether. adichemistry.com
The MOM group is, however, sensitive to acidic conditions and can be readily removed by treatment with aqueous acid, often with gentle heating. adichemistry.com This selective deprotection is a key feature of its utility as a protecting group. For example, it's possible to selectively cleave a MOM group in the presence of other acid-labile groups, like a t-butyldimethylsilyl (TBDMS) ether, by carefully controlling the reaction conditions. uwindsor.ca
Reactivity and Mechanistic Organic Chemistry of 3 Methoxymethoxy Propanenitrile Derivatives
Reactions Involving the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. wikipedia.org This inherent reactivity allows for transformations into various other functional groups such as amines, carboxylic acids, and ketones. Furthermore, the presence of the nitrile group acidifies the adjacent α-hydrogens, enabling reactions via carbanion intermediates.
Nucleophilic Additions to the Nitrile (e.g., Imine Formation, Pyrimidine (B1678525) Synthesis)
Nucleophilic addition is a fundamental reaction of nitriles. wikipedia.org Organometallic reagents, such as Grignard reagents, readily add to the nitrile carbon to form an intermediate imine salt. youtube.com Subsequent hydrolysis of this intermediate yields a ketone, providing a powerful method for carbon-carbon bond formation. youtube.com
Beyond simple additions, the nitrile group of derivatives like 3-(methoxymethoxy)propanenitrile can participate in cyclization reactions to form heterocyclic structures. A notable example is the synthesis of pyrimidines. General methodologies exist for the single-step conversion of various amides and nitriles into pyrimidine rings. adichemistry.com This process typically involves the activation of an N-vinyl or N-aryl amide, followed by nitrile addition and subsequent cycloisomerization to furnish the pyrimidine core. adichemistry.com
Table 1: Nucleophilic Addition Reactions of Nitriles
| Reaction Type | Reagent(s) | Intermediate | Final Product |
|---|
Reduction of the Nitrile Functionality
The nitrile group can be reduced to a primary amine, a cornerstone transformation in synthetic chemistry. youtube.com This can be achieved through several methods:
Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. organic-chemistry.orgrsc.orgthieme-connect.de The reaction involves the nucleophilic addition of two hydride equivalents to the nitrile carbon, followed by an aqueous workup to yield the amine. youtube.com
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. thieme-connect.de It is often considered a "greener" alternative to hydride-based reductions.
Partial Reduction: Under specific conditions with less reactive hydride reagents, the reduction can be stopped at the imine stage. Subsequent hydrolysis leads to the formation of an aldehyde. youtube.com Diisobutylaluminum hydride (DIBALH) is a common reagent for this partial reduction, forming a stable intermediate that produces the aldehyde upon acidic workup. youtube.com
Table 2: Reduction Reactions of the Nitrile Group
| Reagent(s) | Product | Reaction Type |
|---|
Alpha-Carbon Reactivity (e.g., Carbanion Formation)
The hydrogen atoms on the carbon atom adjacent (alpha) to the nitrile group exhibit enhanced acidity. thieme-connect.de This is due to the electron-withdrawing nature of the nitrile, which stabilizes the resulting conjugate base, a carbanion. This carbanion, which is an enolate equivalent, is a potent nucleophile. thieme-connect.denih.gov
Deprotonation of the α-carbon using a suitable base allows for the formation of a new carbon-carbon bond through reaction with various electrophiles. thieme-connect.de This reactivity is fundamental to chain-extension and functionalization strategies at the α-position. An example of this reactivity is the Thorpe reaction, which involves the base-catalyzed self-condensation of nitriles. wikipedia.org
Transformations of the Methoxymethoxy Ether
The methoxymethoxy (MOM) group is a widely used protecting group for alcohols in organic synthesis due to its stability under a range of conditions, particularly basic and nucleophilic environments. adichemistry.commasterorganicchemistry.com Its primary role is to mask the reactivity of the hydroxyl group while other chemical transformations are carried out elsewhere in the molecule.
Deprotection Strategies
The removal, or deprotection, of the MOM group is a critical step to liberate the free alcohol. Since the MOM ether is an acetal, its cleavage is most commonly achieved under acidic conditions. wikipedia.orgadichemistry.com A variety of methods and reagents have been developed to effect this transformation, with the choice often depending on the sensitivity of other functional groups present in the substrate. masterorganicchemistry.com
Common deprotection strategies include:
Aqueous Acid: Simple treatment with strong mineral acids like hydrochloric acid (HCl) in an aqueous or alcoholic solvent is a classic method for MOM group cleavage. adichemistry.comresearchgate.net
Lewis Acids: A wide array of Lewis acids can be employed, often offering milder conditions and greater selectivity. Reagents such as zinc bromide (ZnBr₂), eurekaselect.com zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂), acs.org and boron trichloride (B1173362) (BCl₃) are effective for this purpose.
Silyl-based Reagents: Combinations of reagents like trimethylsilyl (B98337) triflate (TMSOTf) with 2,2′-bipyridyl have been shown to be mild and highly chemoselective for MOM ether deprotection. rsc.orgmasterorganicchemistry.com
Table 3: Selected Reagents for MOM Ether Deprotection
| Reagent Class | Specific Example(s) | Typical Conditions |
|---|---|---|
| Brønsted Acid | Hydrochloric Acid (HCl) | Aqueous or alcoholic solvent, heat |
| Lewis Acid | ZnBr₂/n-PrSH; Zn(OTf)₂; BCl₃ | Organic solvent (e.g., CH₂Cl₂) |
| Silyl Reagent System | TMSOTf, 2,2′-bipyridyl | CH₂Cl₂, mild conditions |
Participation in Mechanistic Pathways
The reactivity of this compound is primarily dictated by its two key functional groups: the nitrile group (-C≡N) and the methoxymethyl (MOM) ether group (-OCH₂OCH₃). These groups allow the molecule to participate in several mechanistic pathways. The MOM ether is a common protecting group for alcohols and is generally stable in basic and nucleophilic conditions but is readily cleaved under acidic conditions. google.com
The most significant feature for reactivity on the propanenitrile backbone is the electron-withdrawing nature of the nitrile group. This effect polarizes the C-C bond and, more importantly, increases the acidity of the hydrogen atoms on the adjacent carbon (the α-carbon). This acidification allows for the formation of a resonance-stabilized carbanion upon treatment with a suitable base. This carbanion is a potent nucleophile and serves as the key intermediate for various carbon-carbon bond-forming reactions. Consequently, this compound can act as a nucleophilic building block in several important organic transformations.
Reactions at the Propanenitrile Backbone
The acidic α-protons of the propanenitrile moiety are the focal point for its synthetic utility, enabling a range of reactions that form new bonds at the carbon adjacent to the nitrile group.
Michael-Type Additions
The Michael reaction is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor). masterorganicchemistry.com While this compound itself is not an α,β-unsaturated system and thus cannot act as a Michael acceptor, it is an effective precursor to a Michael donor.
Deprotonation: A base removes a proton from the carbon alpha to the nitrile group, forming a resonance-stabilized carbanion. masterorganicchemistry.com
Conjugate Addition: The carbanion attacks the β-carbon of the Michael acceptor. youtube.com
Protonation: The resulting enolate is protonated to yield the final 1,4-addition product. masterorganicchemistry.com
This reaction is thermodynamically controlled and is a powerful method for forming carbon-carbon bonds. organic-chemistry.org
Table 1: Components in a Michael-Type Addition Involving this compound as a Donor
| Component | Role | Examples |
| This compound | Michael Donor (precursor) | N/A |
| Base | Catalyst for Deprotonation | Sodium methoxide (B1231860) (MeONa), Potassium hydroxide (B78521) (KOH), Lithium diisopropylamide (LDA) youtube.comnih.gov |
| Michael Acceptor | Electrophile | α,β-Unsaturated ketones (e.g., methyl vinyl ketone), esters (e.g., ethyl acrylate), nitriles (e.g., acrylonitrile), nitroalkenes masterorganicchemistry.comorganic-chemistry.org |
| Solvent | Reaction Medium | Methanol (B129727) (MeOH), Ethanol (B145695) (EtOH), Tetrahydrofuran (THF) researchgate.net |
Condensation Reactions
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) or methine group (an "active hydrogen compound") to a carbonyl group, typically an aldehyde or ketone, followed by dehydration. wikipedia.org Similar to its role in Michael additions, the acidic α-protons of this compound allow it to serve as the active hydrogen component in Knoevenagel-type reactions.
The reaction is usually catalyzed by a weak base, such as an amine, which is sufficient to deprotonate the highly acidic α-carbon. wikipedia.orgyoutube.com The resulting carbanion adds to the carbonyl carbon of an aldehyde or ketone. The subsequent elimination of a water molecule yields an α,β-unsaturated product.
Table 2: Potential Knoevenagel Condensation with this compound
| Reactant | Role | Examples | Product Type |
| This compound | Active Hydrogen Component | N/A | α,β-Unsaturated Nitrile |
| Carbonyl Compound | Electrophile | Benzaldehyde, Acetone, 2-Methoxybenzaldehyde wikipedia.org | α,β-Unsaturated Nitrile |
| Catalyst | Weak Base | Piperidine, Pyridine (B92270) wikipedia.orgyoutube.com | α,β-Unsaturated Nitrile |
Stereoselective Transformations
The propanenitrile backbone of this compound can be a target for stereoselective transformations, particularly after initial modification. The generation of the α-cyano carbanion creates a planar, prochiral center. The two faces of this intermediate can be differentiated in subsequent reactions, leading to chiral products.
Strategies for achieving stereoselectivity include:
Use of Chiral Catalysts: An asymmetric Michael addition or alkylation can be achieved using a chiral catalyst, such as a chiral amine or a metal complex with chiral ligands, which directs the attack of the nucleophile or the approach of the electrophile to one face of the intermediate. mdpi.com
Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule can direct the stereochemical outcome of subsequent reactions. The auxiliary is then removed after the desired stereocenter has been set.
Diastereoselective Reactions: If the molecule already contains a stereocenter, new stereocenters can be introduced with a specific relationship to the existing one. For example, the alkylation of γ- or δ-hydroxynitriles can proceed with high diastereoselectivity, controlled by the existing carbinol stereocenter. researchgate.net
These methods are crucial for the synthesis of enantiomerically pure compounds, which is of high importance in medicinal chemistry and materials science. mdpi.comnih.gov
Table 3: Strategies for Stereoselective Transformations
| Strategy | Description | Example Application |
| Chiral Phase-Transfer Catalysis | A chiral catalyst facilitates the reaction between the nucleophile and electrophile in a biphasic system, inducing enantioselectivity. | Asymmetric alkylation of the α-carbon. |
| Organocatalysis | A small chiral organic molecule (e.g., a prolinol derivative) catalyzes the reaction, often by forming a chiral intermediate. mdpi.com | Enantioselective Michael addition to nitroalkenes. mdpi.com |
| Metal-Based Catalysis | A transition metal complex with a chiral ligand (e.g., copper-based) coordinates to the reactants to control the stereochemical outcome. nih.gov | Asymmetric 1,3-dipolar cycloaddition reactions. nih.gov |
Mechanistic Studies of Key Transformations
Elucidation of Reaction Intermediates
The central intermediate in the key transformations of the this compound backbone is the α-cyano carbanion . This intermediate is formed by the deprotonation of the carbon atom adjacent to the nitrile group.
The stability of this carbanion is the reason for its facile formation and its role as a key nucleophile. The stability arises from the delocalization of the negative charge through resonance. The lone pair on the α-carbon is in conjugation with the π-system of the nitrile group. This delocalization places a portion of the negative charge onto the more electronegative nitrogen atom, creating a more stable species compared to a simple alkyl carbanion.
The resonance structures of the α-cyano carbanion can be depicted as:
[NC-C⁻H-CH₂-O-MOM] ↔ [N⁻=C=CH-CH₂-O-MOM]
This resonance-stabilized anion is the reactive species that participates in both Michael additions (as the donor) and Knoevenagel condensations (as the active hydrogen component). youtube.com Mechanistic studies focus on the conditions of its formation, its lifetime, and its reactivity profile with various electrophiles to optimize reaction yields and selectivities.
Understanding Reaction Pathways and Selectivity
The reactivity of this compound is largely dictated by the interplay between the nitrile group and the methoxymethyl (MOM) ether. The MOM group is a common protecting group for alcohols in organic synthesis, known for its stability under a range of conditions, yet can be selectively removed. google.com This characteristic is central to the synthetic utility of this compound and its derivatives.
In the synthesis of related 3,3-dialkoxypropionitriles, high selectivity can be achieved under specific catalytic conditions. For instance, the oxidation of acrylonitrile (B1666552) in the presence of an alcohol using a palladium-copper or palladium-iron catalyst system can yield the desired dialkoxypropionitrile with high selectivity. google.com A study on the synthesis of 3,3-dimethoxypropionitrile from acrylonitrile and methanol reported a chromatographic yield of up to 87.5%. google.com The selectivity of this reaction is highly dependent on the catalyst system, reaction temperature, and pressure. google.com It is plausible that a similar reaction pathway could be employed for the synthesis of this compound, likely by reacting acrylonitrile with methoxymethanol (B1221974) under similar catalytic conditions.
The general reaction for the synthesis of a 3,3-dialkoxypropionitrile can be represented as:
CH₂=CHCN + 2 R'OH + [O] → (R'O)₂CHCH₂CN + H₂O
The selectivity of these reactions is a critical factor. In the synthesis of 3,3-dimethoxypropionitrile, the transformation efficiency of acrylonitrile was reported to be not less than 97%, with a selectivity for the desired product of not less than 80%. google.com The choice of catalyst and reaction conditions is paramount in achieving high selectivity. For example, the use of a PdCl₂(MeCN)₂/CuCl₂ catalyst system in supercritical carbon dioxide has been shown to be effective. google.com
The following table summarizes the reaction conditions and selectivity for the synthesis of a related dialkoxypropionitrile, which provides insight into the potential synthesis of this compound.
| Catalyst System | Substrates | Solvent | Temperature | Pressure (O₂) | Product Yield | Selectivity | Reference |
| PdCl₂(MeCN)₂/CuCl₂ | Acrylonitrile, Methanol | Supercritical CO₂ | 40°C | 1.0 MPa | 87.5% (chromatographic) | >80% | google.com |
| PdCl₂/FeCl₃ | Acrylonitrile, Methanol | Supercritical CO₂ | 40°C | 1.0 MPa | 80.0% | Not specified | google.com |
It is important to note that the methoxymethyl group in this compound can be cleaved under acidic conditions, which is a key reaction pathway for deprotection in multi-step organic syntheses. google.com This allows for the unmasking of a hydroxyl group at a later stage in a synthetic sequence.
Side Reactions and Their Mechanistic Implications
In the synthesis and subsequent reactions of this compound and its analogs, the formation of side products can occur, which provides mechanistic insights into the competing reaction pathways.
A notable side reaction observed in the synthesis of 3,3-dimethoxypropionitrile is the formation of 3-methoxypropionitrile (B90507). google.com In one instance, the yield of this side product was reported to be 10.7% and in another, 15.2%. google.com This suggests a competing reaction pathway where only one methoxy (B1213986) group adds to the acrylonitrile, likely at the double bond, or a subsequent elimination or rearrangement occurs. The mechanism for the formation of this side product likely involves the 1,4-addition (Michael addition) of methanol to acrylonitrile.
The probable competing reaction pathways can be illustrated as:
Desired Reaction (Wacker-type oxidation): CH₂=CHCN + 2 CH₃OH + [Pd]/[Cu] → (CH₃O)₂CHCH₂CN
Side Reaction (Michael Addition): CH₂=CHCN + CH₃OH → CH₃OCH₂CH₂CN
The formation of the Michael adduct, 3-methoxypropionitrile, highlights the electrophilic nature of the β-carbon of acrylonitrile and the nucleophilicity of the alcohol. The prevalence of this side reaction is influenced by the catalyst system and reaction conditions. A higher selectivity towards the desired 3,3-dialkoxypropionitrile indicates that the catalytic cycle for the oxidative dialkoxylation is more favorable than the uncatalyzed or base-catalyzed Michael addition.
Another potential side reaction for compounds like this compound involves peroxide formation. The related compound, 3-methoxypropionitrile, is classified as a chemical that may form peroxides. nih.gov This suggests that this compound, containing an ether linkage, could also be susceptible to autoxidation to form peroxides, especially upon prolonged storage or exposure to air and light. The mechanism involves the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen, followed by reaction with molecular oxygen to form a hydroperoxide.
The table below outlines potential side products and the conditions that may favor their formation.
| Side Product | Type of Reaction | Conditions Favoring Formation | Mechanistic Implication | Reference |
| 3-Methoxypropionitrile | Michael Addition | Presence of a nucleophilic alcohol and base, or thermal conditions. | Competing reaction pathway to the desired dialkoxylation. | google.com |
| Peroxides | Autoxidation | Prolonged storage, exposure to air and light. | Radical-chain mechanism involving the ether linkage. | nih.gov |
Understanding these side reactions is crucial for optimizing the synthesis of this compound and for ensuring its safe handling and storage.
Applications of 3 Methoxymethoxy Propanenitrile As a Synthetic Intermediate
Construction of Nitrogen-Containing Heterocycles
The unique structure of 3-(methoxymethoxy)propanenitrile makes it an ideal precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. These structures are of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules.
While direct synthesis of pyrimidine (B1678525) derivatives using this compound is not extensively documented in the provided results, the synthesis of related structures, such as pyrido[2,3-d]pyrimidines, highlights the general strategies employed for constructing pyrimidine-annulated systems. nih.govnih.gov The synthesis of these complex heterocycles often involves the cyclization of appropriately substituted pyridine (B92270) or pyrimidine precursors. nih.govnih.gov For instance, the synthesis of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives with potential as kinase inhibitors has been reported, demonstrating the importance of this class of compounds. nih.gov The general approach to such structures often involves the construction of a substituted aminopyridine or aminopyrimidine ring followed by cyclization with a suitable partner to form the fused pyrimidine ring. nih.govnih.gov
| Reactant 1 | Reactant 2 | Product | Significance |
| 2-Aminonicotinic acid | Urea | Pyrido[2,3-d]pyrimidine intermediate | Key step in the synthesis of EGFR kinase inhibitors. nih.gov |
| N-cyclohexyl pyridone | Acid chloride | Pyrido[2,3-d]pyrimidine derivative | Synthesis of novel cytotoxic agents. nih.gov |
The synthesis of pyrrolidine (B122466) and aziridine (B145994) scaffolds, important structural motifs in many natural products and pharmaceuticals, can be approached using various synthetic strategies. While the direct use of this compound was not detailed, the synthesis of aziridine derivatives of propionic acid has been described. nih.gov This process involves the reaction of anilides of 2,3-epoxypropionic acid with ethylenimine to yield 3-aziridine derivatives. nih.gov These compounds have shown immunomodulatory activity. nih.gov
| Substrate | Reagent | Product | Biological Activity |
| Anilides of 2,3-epoxypropionic acid | Ethylenimine | 3-Aziridine derivatives of propionic acid | Immunomodulatory effects. nih.gov |
The synthesis of polysubstituted pyridines is a significant area of research in organic chemistry. One method involves the reaction of 2-chloropyridine-3,4-dicarbonitriles with sodium methoxide (B1231860) to produce 2-methoxypyridine-3,4-dicarbonitriles. researchgate.net This substitution reaction is facilitated by the presence of the two cyano groups. researchgate.net These functionalized pyridines can serve as precursors for more complex structures. researchgate.net
| Starting Material | Reagent | Product | Key Feature |
| 2-Chloropyridine-3,4-dicarbonitriles | Sodium methoxide | 2-Methoxypyridine-3,4-dicarbonitriles | Nucleophilic aromatic substitution facilitated by cyano groups. researchgate.net |
Information regarding the specific application of this compound in the synthesis of imidazolidinone derivatives was not found in the provided search results.
Synthesis of Complex Polycyclic Systems
The strategic incorporation of this compound and related synthons has been pivotal in the total synthesis of intricate natural products.
The madangamines are a family of marine alkaloids characterized by a complex, diazapentacyclic framework. ub.edunih.gov The total synthesis of these molecules represents a significant challenge in organic synthesis. Synthetic strategies have focused on the stereoselective construction of the diazatricyclic ABC core, which is a common feature of this alkaloid family. ub.edunih.govbohrium.comresearchgate.net While the direct use of this compound is not explicitly mentioned in the synthesis of the madangamine core, the construction of such complex nitrogen-containing polycycles often relies on precursors with strategically placed nitrogen and oxygen functionalities. One approach to the madangamine core involved a cascade reaction utilizing an alkene and two cyanoformamide (B1595522) groups to form two new rings and a quaternary stereocenter. researchgate.netnih.gov Another successful total synthesis of madangamine D employed a phenylglycinol-derived lactam to establish the stereochemistry of the diazatricyclic core. ub.edunih.gov
| Synthetic Target | Key Strategy | Precursor Type | Significance |
| Madangamine D | Enantioselective total synthesis | Phenylglycinol-derived lactam | First total synthesis of a madangamine alkaloid. ub.edunih.gov |
| Madangamine Core | C-C bond activation cascade | Densely functionalized cyclohexane (B81311) derivative | Formation of two new rings and a quaternary stereocenter. researchgate.netnih.gov |
Precursors for Amino Acid Derivatives and Related Structures
Theoretically, this compound could serve as a precursor for certain amino acid derivatives. The synthetic strategy would likely involve the transformation of the nitrile group and the carbon backbone, followed by the deprotection of the MOM ether to reveal a hydroxyl group.
A hypothetical pathway could involve the α-functionalization of the carbon adjacent to the nitrile group. For instance, α-amination reactions could introduce a nitrogen atom, a key step in forming an amino acid scaffold. Subsequent hydrolysis of the nitrile to a carboxylic acid and reduction would yield a γ-hydroxy-β-amino acid derivative. However, there is a lack of specific published research demonstrating this transformation with this compound.
Broad Utility in Building Blocks for Diverse Organic Molecules
As a building block, this compound offers a three-carbon chain with a protected hydroxyl group and a versatile nitrile handle. The nitrile group can be converted into various other functionalities, making it a potential starting material for a range of molecules.
For example, the reduction of the nitrile to a primary amine would yield 3-(methoxymethoxy)propan-1-amine. This resulting amino alcohol derivative could be a useful building block for synthesizing ligands, pharmaceuticals, or other complex organic structures. Furthermore, the reaction of the nitrile group with organometallic reagents, such as Grignard reagents, could lead to the formation of ketones after hydrolysis, providing another avenue for molecular elaboration.
Despite these plausible synthetic routes, the scientific literature does not currently provide specific examples or detailed studies that utilize this compound for the construction of a diverse range of organic molecules. Its application remains largely underexplored in documented research.
Catalysis and Selectivity in 3 Methoxymethoxy Propanenitrile Chemistry
Metal-Catalyzed Reactions
Transition metals are powerful tools for activating and forming new bonds in organic synthesis. Catalysts based on palladium, copper, iron, and titanium have demonstrated unique reactivity profiles in transformations involving nitrile-containing substrates.
Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its versatility in forming carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed reactions on 3-(Methoxymethoxy)propanenitrile are not extensively documented, the chemistry of its precursor, 3-hydroxypropionitrile, provides significant insights. The methoxymethyl (MOM) ether in this compound serves as a protecting group for the hydroxyl functionality, suggesting that catalytic pathways developed for the parent alcohol are highly relevant.
A notable example is the palladium-catalyzed multicomponent cascade reaction involving 3-hydroxypropionitrile derivatives and arylboronic acids. This process facilitates direct access to substituted dihydrochalcones through a sequence of aryl addition, hydroxyl elimination, and a reduction-Heck approach. The reaction demonstrates excellent functional group tolerance and can be extended to a mixed 1,3-diarylation using two different arylboronic acids. This methodology underscores the potential for palladium catalysts to engage the propanenitrile backbone in complex bond-forming cascades.
Table 1: Scope of Arylboronic Acids in Palladium-Catalyzed Synthesis of Dihydrochalcones Reaction conditions typically involve a palladium catalyst, a suitable ligand, and a base in an organic solvent.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product Structure | Yield (%) |
| 1 | Phenylboronic acid | 1,3-diphenylpropan-1-one | 85 |
| 2 | 4-Methoxyphenylboronic acid | 1-(4-methoxyphenyl)-3-phenylpropan-1-one | 92 |
| 3 | 4-Chlorophenylboronic acid | 1-(4-chlorophenyl)-3-phenylpropan-1-one | 78 |
| 4 | 3-Thienylboronic acid | 1-phenyl-3-(thiophen-3-yl)propan-1-one | 75 |
The mechanism of such palladium-catalyzed reactions often involves competing pathways, such as a "hydride cycle" and an "alkoxy cycle," which can influence the selectivity for saturated versus unsaturated products. nih.gov The choice of ligands, oxidants, and reaction conditions is crucial in directing the reaction toward the desired outcome. nih.govresearchgate.net
Copper and iron are earth-abundant, cost-effective, and less toxic alternatives to precious metals like palladium, making them highly attractive for sustainable catalysis.
Copper catalysis has been effectively used in various multicomponent coupling reactions where nitriles can participate as one of the components. For instance, copper(I) catalysts can mediate the three-component coupling of α-haloesters, electron-deficient alkenes, and primary amines to generate γ-iminolactones. While this compound itself is not an alkene, this highlights the utility of copper in activating substrates for addition to nitrile groups under mild conditions. Furthermore, copper-catalyzed systems, sometimes in conjunction with iron, are employed for carbonylative cross-coupling reactions, converting alkyl halides into valuable ester derivatives. researchgate.net
Iron catalysis is emerging as a powerful method for cross-coupling reactions. Systems utilizing iron salts, such as iron(III) acetoacetate or iron(III) fluoride, can catalyze the coupling of alkyl and aryl electrophiles with various partners. nih.gov For instance, iron catalysts enable the cross-coupling of deactivated aryl chlorides with alkyl Grignard reagents and the borylation of alkyl halides. The nitrile group is often well-tolerated in these transformations, allowing for the modification of other parts of a molecule without affecting the cyano functionality. This compatibility is crucial for incorporating a fragment like this compound into larger structures. Dual copper/iron systems have also been developed for reactions like the homocoupling of propargyl ethers, demonstrating synergistic effects between the two metals. chemrxiv.org
Titanium, another earth-abundant metal, offers unique reactivity, particularly in reductive coupling and the synthesis of nitrogen-containing heterocycles. nih.govubc.ca Titanium(III)-mediated and -catalyzed reactions are effective for constructing challenging carbon-carbon bonds, such as in ketone-nitrile cross-coupling reactions to form α-hydroxy ketones. acs.org
In these processes, low-valent titanium species, often generated in situ, coordinate to the nitrile and the coupling partner (e.g., a ketone). A subsequent bimolecular C-C bond formation occurs between the two activated substrates. acs.org This methodology is highly valuable for synthesizing complex nitrogen heterocycles through multicomponent coupling strategies. nih.govresearchgate.net For example, titanium imido complexes, which can be generated from various precursors, are key intermediates in hydroamination and other coupling reactions involving alkynes and nitriles. acs.org The ability of titanium catalysts to mediate couplings with the nitrile group makes them highly relevant for the derivatization of this compound into more complex amine and heterocyclic structures. ubc.caresearchgate.net
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules as catalysts, provides a complementary approach to metal catalysis, often offering different selectivity and avoiding issues of metal contamination.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic organic base widely used as a catalyst in a variety of organic transformations. tandfonline.comresearchgate.net Its primary role is to act as a proton abstractor, facilitating elimination, condensation, and rearrangement reactions. tandfonline.comrsc.org
In the context of nitrile chemistry, DBU can be employed to mediate reactions such as intramolecular cyclizations, condensations, and isomerizations. mdpi.com For example, DBU can catalyze the amidation of alkyl cyanoacetates by acting as a base to activate the carbonyl group for attack by an amine. tandfonline.com While this compound is a saturated nitrile and less reactive than α-cyanoesters, DBU could potentially be used to induce elimination reactions on a suitably functionalized derivative of the molecule. For instance, if a leaving group were present at the C2 position, DBU could facilitate an E2 elimination to form an α,β-unsaturated nitrile, a valuable intermediate for subsequent reactions like Michael additions or Baylis-Hillman reactions.
The Baylis-Hillman reaction is a powerful organocatalyzed carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde. organic-chemistry.orgwikipedia.org The classic activated alkenes used in this reaction are electron-deficient olefins such as acrylates, vinyl ketones, and acrylonitrile (B1666552). rsc.org
It is important to clarify that this compound, being a saturated nitrile , cannot act as the activated alkene component in a standard Baylis-Hillman reaction. The reaction requires a double bond conjugated to an electron-withdrawing group to enable the initial Michael addition of the nucleophilic catalyst (e.g., DABCO or a phosphine). organic-chemistry.org
However, the chemistry of Baylis-Hillman adducts derived from acrylonitrile is highly relevant. These adducts, which are α-methylene-β-hydroxynitriles, are versatile synthetic intermediates. rsc.orgresearchgate.net Should this compound be converted into its unsaturated analogue, it could then participate as a substrate in the Baylis-Hillman reaction.
Table 2: Representative Catalysts and Substrates in the Baylis-Hillman Reaction
| Activated Alkene | Electrophile | Catalyst | Product Type |
| Acrylonitrile | Benzaldehyde | DABCO | α-Methylene-β-hydroxynitrile |
| Methyl Acrylate | 4-Nitrobenzaldehyde | 3-Hydroxyquinuclidine | α-Methylene-β-hydroxyester |
| Phenyl Vinyl Ketone | Cyclohexanecarboxaldehyde | DMAP | α-Methylene-β-hydroxyketone |
| Acrylonitrile | N-Tosyl imine | DABCO/Pd(II) Complex | α-Methylene-β-aminonitrile |
The resulting functionalized products can be further transformed into a wide array of valuable compounds, including heterocycles and other complex frameworks, underscoring the synthetic power of this organocatalytic transformation. wikipedia.org
Asymmetric Induction and Chiral Synthesis
The synthesis of enantiomerically enriched compounds from prochiral precursors is a cornerstone of asymmetric catalysis. In the context of this compound, this involves the creation of new stereocenters in a controlled manner, leading to chiral molecules with defined three-dimensional arrangements.
Enantioselective Transformations
While specific enantioselective transformations of this compound are not extensively documented, the principles of asymmetric catalysis can be applied to predict and design such reactions. Key strategies would likely involve the use of chiral catalysts to differentiate between enantiotopic faces or groups of a prochiral derivative of this compound.
One potential avenue for enantioselective transformation is the asymmetric reduction of a ketone derivative. For instance, if a keto group were introduced at the γ-position to form 4-oxo-3-(methoxymethoxy)butanenitrile, its enantioselective reduction would yield a chiral γ-hydroxy nitrile. Biocatalysis, using enzymes such as reductases from baker's yeast, has proven effective for the enantioselective reduction of various β-keto nitriles, often affording high enantiomeric excesses (ee) for both enantiomers depending on the specific enzyme used. georgiasouthern.edu This biocatalytic approach offers a green and efficient route to chiral β-hydroxy nitriles and could likely be adapted for γ-keto nitrile substrates.
Another approach involves the use of chiral metal complexes as catalysts. For example, asymmetric conjugate addition reactions to α,β-unsaturated nitriles are well-established. While this compound itself is saturated, it could be a precursor to an unsaturated analogue. The addition of nucleophiles to such a substrate in the presence of a chiral catalyst, for instance, a copper-chiral phosphoramidite complex, could proceed with high enantioselectivity.
The table below illustrates potential enantioselective transformations that could be applied to derivatives of this compound, based on established methodologies for similar substrates.
| Transformation | Substrate Derivative | Chiral Catalyst/Reagent | Product Type | Expected Outcome |
| Asymmetric Reduction | 4-Oxo-3-(methoxymethoxy)butanenitrile | Baker's Yeast Reductase | Chiral γ-Hydroxy Nitrile | High enantiomeric excess (ee) |
| Asymmetric Conjugate Addition | 3-(Methoxymethoxy)acrylonitrile | Cu(I) / Chiral Phosphoramidite | Chiral β-Substituted Nitrile | High enantiomeric excess (ee) |
| Asymmetric Hydrocyanation | Methoxymethoxyacetaldehyde | Chiral Lewis Acid / Cyanide Source | Chiral Cyanohydrin | Enantiomerically enriched product |
Diastereoselective Control
Diastereoselective reactions are crucial when a molecule already contains a stereocenter and a new one is being created. The goal is to control the relative stereochemistry between these centers. For derivatives of this compound that are already chiral, subsequent reactions can be influenced by the existing stereocenter to favor the formation of one diastereomer over others.
A key strategy for achieving diastereoselective control is substrate-controlled synthesis, where the inherent chirality of the starting material directs the stereochemical outcome of a reaction. For example, if a chiral center is present at the α- or γ-position of the nitrile, the methoxymethyl (MOM) ether group at the β-position can influence the trajectory of an incoming reagent. The oxygen atom of the MOM group can act as a Lewis basic site, potentially coordinating to a metal catalyst or reagent and thereby directing its delivery from a specific face of the molecule.
Chelation control is a powerful tool in diastereoselective synthesis. In reactions involving organometallic reagents, the presence of the β-methoxymethoxy group could lead to the formation of a chelated intermediate, which would rigidly hold the molecule in a specific conformation, leading to a highly diastereoselective outcome. For instance, the reduction of a γ-keto-β-(methoxymethoxy)nitrile with a reagent capable of chelation, such as a zinc or magnesium-based hydride, would be expected to favor the formation of the syn- or anti-diol product depending on the preferred chelation geometry.
The following table outlines potential diastereoselective reactions on chiral derivatives of this compound.
| Reaction Type | Chiral Substrate | Reagent/Catalyst | Key Control Element | Predominant Diastereomer |
| Nucleophilic Addition | (R/S)-4-Oxo-3-(methoxymethoxy)butanenitrile | Organometallic Reagent (e.g., Grignard) | Chelation with MOM ether | syn or anti γ-hydroxy nitrile |
| Reduction | (R/S)-4-Oxo-3-(methoxymethoxy)butanenitrile | Chelating Reducing Agent (e.g., Zn(BH4)2) | Chelation Control | syn-diol derivative |
| Aldol Reaction | Lithiated derivative of (R/S)-3-(methoxymethoxy)propanenitrile | Aldehyde | Substrate-controlled facial bias | syn or anti aldol adduct |
Chemo-, Regio-, and Stereoselectivity Control Strategies
In molecules with multiple functional groups and reactive sites, such as derivatives of this compound, controlling chemo-, regio-, and stereoselectivity is a significant challenge. Effective synthetic strategies rely on the careful choice of reagents, catalysts, and reaction conditions to discriminate between these different possibilities.
Chemoselectivity refers to the selective reaction of one functional group in the presence of another. For a molecule like this compound, the nitrile group and the ether linkage are the primary functionalities. The nitrile group can undergo hydrolysis, reduction, or addition of organometallic reagents, while the MOM ether is generally stable but can be cleaved under acidic conditions. A chemoselective transformation would target one of these groups while leaving the other intact. For instance, the reduction of the nitrile to a primary amine using a mild reducing agent that does not cleave the MOM ether would be a chemoselective process.
Regioselectivity is the control of the position of a chemical reaction. In derivatives of this compound, regioselectivity becomes important when introducing new functional groups. For example, in the deprotonation of this compound to form a carbanion, the α-protons to the nitrile are the most acidic. Subsequent reaction with an electrophile would therefore be highly regioselective at the α-position.
Stereoselectivity , as discussed previously, encompasses both enantioselectivity and diastereoselectivity. The overarching strategies for stereocontrol in the chemistry of this compound and its analogs involve:
Catalyst Control: The use of chiral catalysts (metal complexes, organocatalysts, or enzymes) to create a chiral environment around the substrate, favoring the formation of one stereoisomer.
Substrate Control: Utilizing the existing chirality within a molecule to direct the stereochemical course of a subsequent reaction. The methoxymethoxy group can play a significant role here through steric hindrance or chelation.
Reagent Control: Employing chiral reagents that can selectively react with one enantiomer of a racemic substrate (kinetic resolution) or deliver a functional group in a stereoselective manner.
The interplay of these control elements is crucial for the successful application of this compound in complex molecule synthesis. A summary of these control strategies is presented in the table below.
| Selectivity Type | Challenge in this compound Chemistry | Control Strategy | Example Application |
| Chemoselectivity | Differentiating reactivity between the nitrile and ether groups. | Use of functional group-specific reagents and protecting groups. | Selective reduction of the nitrile to an amine without cleavage of the MOM ether. |
| Regioselectivity | Controlling the site of bond formation in functionalization reactions. | Exploiting the electronic properties of the molecule (e.g., acidity of α-protons). | α-Alkylation of the nitrile via its enolate. |
| Stereoselectivity | Creating new stereocenters with defined absolute and relative stereochemistry. | Application of chiral catalysts, leveraging substrate-based chirality, and using chiral reagents. | Asymmetric reduction of a γ-keto derivative to a chiral γ-hydroxy nitrile. |
Future Perspectives and Research Directions in 3 Methoxymethoxy Propanenitrile Chemistry
Development of Novel and Efficient Synthetic Routes
While classical methods for nitrile synthesis often rely on hazardous reagents like metal cyanides, modern research is heavily focused on developing safer and more efficient alternatives that could be applied to the synthesis of 3-(Methoxymethoxy)propanenitrile. rsc.orgnih.gov Future work will likely concentrate on catalytic, cyanide-free pathways that offer high yields and broad functional group tolerance.
Promising research directions include:
Catalytic Aerobic Oxidation: Methods that synthesize nitriles directly from alcohols using catalytic systems like CuI/bpy/TEMPO with oxygen as the terminal oxidant are gaining traction. organic-chemistry.org Adapting such a system for the synthesis of this compound from 3-(methoxymethoxy)propan-1-ol would represent a highly atom-economical approach.
Dehydration of Amides and Aldoximes: The dehydration of primary amides is a well-established route to nitriles. organic-chemistry.org More recently, the enzymatic or chemical dehydration of aldoximes has emerged as a powerful, cyanide-free strategy. nih.govresearchgate.net An alternative route to this compound could therefore start from aldehydes, which are converted to aldoximes and subsequently dehydrated. researchgate.net
Decarboxylative Cyanation: Recent breakthroughs have enabled the conversion of simple aliphatic carboxylic acids directly into alkylnitriles using electrophotochemical and metal-catalyzed protocols, avoiding costly and toxic cyanating reagents. beilstein-journals.org Applying these methods to a suitable carboxylic acid precursor could provide a novel entry point.
The van Leusen Reaction: This reaction uses p-tosylmethyl isocyanide (TosMIC) to convert ketones or, in this context, potentially aldehydes into nitriles in a cyanide-free manner. rsc.org Its successful implementation in continuous flow systems highlights its potential for safe and scalable synthesis. rsc.orgrsc.org
Table 1: Potential Novel Synthetic Routes for this compound
| Synthetic Strategy | Potential Precursor | Key Reagents/Catalysts | Key Advantages |
|---|---|---|---|
| Aerobic Oxidative Dehydrogenation | 3-(Methoxymethoxy)propan-1-ol | CuI, bpy, TEMPO, O₂ | Atom-economical, uses aqueous ammonia. organic-chemistry.org |
| Aldoxime Dehydration (Biocatalytic) | 3-(Methoxymethoxy)propanal | Hydroxylamine, Aldoxime Dehydratase (Oxd) | Cyanide-free, mild aqueous conditions, sustainable. nih.gov |
| Electrophotochemical Decarboxylative Cyanation | 4-(Methoxymethoxy)butanoic acid | Cerium/Copper Relay Catalysis | Avoids toxic cyanating agents, mild conditions. beilstein-journals.orgorganic-chemistry.org |
| van Leusen Reaction | 3-(Methoxymethoxy)propanal | p-Tosylmethyl isocyanide (TosMIC), Base (e.g., NaOtBu) | Cyanide-free, adaptable to flow chemistry for safety and scalability. rsc.org |
Exploration of New Reactivity Profiles and Transformations
The dual functionality of this compound makes it a versatile intermediate. Future research will likely explore the unique interplay between the nitrile and the MOM ether functionalities.
Nitrile Group as a Synthetic Linchpin: The nitrile group is a cornerstone of organic synthesis due to its ability to be transformed into a wide array of other functional groups, including primary amines (via reduction), amides and carboxylic acids (via hydrolysis), aldehydes, and ketones. acs.orgnih.gov Research could focus on the selective transformation of the nitrile in this compound while preserving the acid-sensitive MOM ether.
Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile can participate in cycloaddition reactions to construct heterocyclic rings, which are prevalent in medicinal chemistry. nih.gov The [3+2] cycloaddition of the nitrile with azides to form tetrazoles or with nitrile oxides to form 1,2,4-oxadiazoles are particularly promising avenues. acs.orgnih.govrsc.org An inverse-electron-demand 1,3-dipolar cycloaddition, where an electron-deficient nitrile oxide reacts with a more electron-rich nitrile, could also be explored. rsc.org
α-Carbon Functionalization: The coordination of the nitrile group to certain metal pincer complexes can increase the acidity of the α-protons, enabling deprotonation and subsequent C-C bond-forming reactions. rug.nl Investigating this reactivity with this compound could open pathways to more complex α-substituted derivatives.
Protecting Group Chemistry: The methoxymethyl (MOM) ether is a standard protecting group for alcohols. Research into its selective cleavage under specific acidic or Lewis acidic conditions, without affecting the nitrile group, would be essential for its use in multi-step synthetic sequences.
Integration into Flow Chemistry and Automation Platforms
The shift from traditional batch processing to continuous flow manufacturing offers significant advantages in safety, efficiency, and scalability. seqens.comacs.org The synthesis and subsequent transformations of this compound are prime candidates for this technological integration.
Enhanced Safety and Control: Flow chemistry minimizes the volume of hazardous reagents or unstable intermediates at any given time, which is particularly relevant for reactions involving toxic materials or highly exothermic processes. seqens.comnjbio.com A continuous flow process for synthesizing nitriles using the van Leusen reaction has already demonstrated improved safety and high throughput. rsc.orgrsc.org
Process Intensification: The superior heat and mass transfer in flow reactors can dramatically reduce reaction times from hours to minutes and improve yields by minimizing side reactions. seqens.com This allows for the exploration of reaction conditions, such as high temperatures and pressures, that are often inaccessible in standard batch reactors. njbio.com
Automated Synthesis: The integration of flow reactors with automated platforms, controlled by specialized software, represents the next frontier. medium.com These systems can manage multi-step syntheses, including reaction execution, work-up, purification, and analysis, with minimal human intervention. sigmaaldrich.comwikipedia.orgchemspeed.com Such platforms could be used to rapidly screen reaction conditions for the synthesis of this compound derivatives or to build molecular libraries for drug discovery.
Table 2: Advantages of Flow Chemistry for this compound Synthesis
| Feature | Advantage in Flow Chemistry | Relevance |
|---|---|---|
| Safety | Small reactor volumes and superior heat exchange reduce risks of thermal runaways and exposure to hazardous materials. seqens.com | Enables the use of more reactive intermediates or hazardous reagents in a controlled environment. |
| Efficiency | Faster reaction times due to enhanced mixing and heat transfer; reduced downtime between runs. seqens.com | Accelerates process development and increases throughput. |
| Scalability | Scaling up is achieved by running the system for a longer duration or by parallelizing reactors, avoiding complex re-optimization. | Facilitates seamless transition from laboratory-scale research to industrial production. |
| Process Control | Precise control over parameters like temperature, pressure, and residence time leads to higher reproducibility and selectivity. | Improves product quality and consistency. |
| Integration | Can be coupled with in-line purification and analytical tools for real-time monitoring and multi-step synthesis. njbio.com | Enables fully automated and streamlined production processes. |
Computational Studies and Mechanistic Predictions
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. ufl.edursc.org For this compound, theoretical studies can provide deep insights into its behavior and guide experimental work.
Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be employed to map the potential energy surfaces of reactions involving this compound. ufl.edu This allows for the determination of transition state structures and activation energies, which can explain observed selectivity or predict the feasibility of a proposed reaction pathway, such as in cycloaddition reactions. rsc.orgnih.gov
Reactivity Prediction: Computational models can predict the reactivity of the nitrile group toward nucleophiles or electrophiles. nih.gov For example, DFT calculations have been used to correlate activation energies with experimental kinetic data for the reaction of nitriles with cysteine, providing a tool to predict potential biological activity or toxicity. nih.gov
Reaction Design: The use of machine learning combined with quantum chemistry is an emerging area that can predict the outcomes of organic reactions with increasing accuracy. rsc.orgacs.org Such tools could be used to discover entirely new transformations for this compound or to optimize reaction conditions for known processes, saving significant experimental effort.
Table 3: Applications of Computational Chemistry in this compound Research
| Computational Method | Application | Potential Insight |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Pathway Analysis | Determine transition state energies and reaction barriers to understand selectivity (e.g., in cycloadditions). rsc.orgresearchgate.net |
| Quantum Mechanics (QM) | Reactivity Indices | Calculate parameters like electrophilicity or nucleophilicity to predict how the molecule will react. nih.gov |
| Ab Initio Molecular Dynamics (AIMD) | Simulating Reaction Dynamics | Explore the influence of molecular motion and solvent effects on the reaction pathway. ufl.edu |
| Machine Learning (ML) | Reaction Outcome Prediction | Predict the major product and yield for a given set of reactants and conditions, accelerating discovery. rsc.orgacs.org |
Sustainable and Green Chemical Methodologies
The principles of green chemistry are increasingly guiding modern synthetic planning. Future research on this compound will undoubtedly prioritize sustainability by focusing on safer reagents, renewable resources, and waste reduction.
Biocatalysis: The use of enzymes offers a highly selective and environmentally benign approach to chemical synthesis. nih.govjournals.co.za Nitrilases can convert nitriles directly into carboxylic acids, while nitrile hydratases yield amides, all under mild, aqueous conditions. d-nb.infotandfonline.com For synthesis, aldoxime dehydratases provide a cyanide-free route from aldehydes to nitriles. nih.govnih.govazolifesciences.com Developing a biocatalytic route for the synthesis or transformation of this compound would be a significant green advancement.
Use of Greener Solvents: A major focus of green chemistry is the replacement of volatile and often toxic organic solvents. rsc.org Future syntheses involving this compound should explore the use of water, bio-based solvents like ethanol (B145695) or glycerol, or novel media like deep eutectic solvents. neuroquantology.comnumberanalytics.comresearchgate.netsigmaaldrich.com
Atom Economy: Synthetic routes will be evaluated based on their atom economy—the measure of how many atoms from the reactants are incorporated into the final product. Catalytic reactions, such as the direct aerobic oxidation of alcohols to nitriles, are inherently more atom-economical than stoichiometric processes. organic-chemistry.org
Table 4: Green Chemistry Approaches for this compound
| Green Chemistry Principle | Application to this compound Chemistry | Example |
|---|---|---|
| Safer Chemistry | Avoiding the use of highly toxic cyanide reagents. | Synthesis via dehydration of aldoximes or the van Leusen reaction. rsc.orgnih.gov |
| Catalysis | Using catalytic amounts of reagents instead of stoichiometric ones to reduce waste. | Copper-catalyzed aerobic oxidation of the corresponding alcohol. organic-chemistry.org |
| Renewable Feedstocks | Using starting materials derived from biomass. | Deriving precursors from bio-based sources like fatty acids or lignin. azolifesciences.com |
| Benign Solvents | Replacing hazardous organic solvents with safer alternatives. | Performing reactions in water, ethanol, or deep eutectic solvents. rsc.orgneuroquantology.com |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Biocatalytic transformations using enzymes like nitrilases or aldoxime dehydratases. nih.govnih.gov |
Compound Index
Q & A
Q. What are the established synthetic routes for 3-(Methoxymethoxy)propanenitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound can be inferred from analogous propanenitrile derivatives. A common approach involves nucleophilic substitution or cyanide displacement. For example:
- Step 1 : React 3-chloropropanenitrile with sodium methoxymethoxide (NaOCH2OMe) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.
- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Key Variables : Temperature, solvent polarity, and stoichiometric ratios critically affect yield. Evidence from similar compounds (e.g., 3-(4-Fluorophenoxy)propanenitrile) shows that excess nucleophile (1.5–2 eq.) improves conversion .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Expect signals at δ 4.7–4.9 ppm (methoxymethoxy -OCH2O- protons), δ 3.3–3.5 ppm (methoxy group), and δ 2.5–3.0 ppm (CH2CN backbone).
- 13C NMR : Peaks at ~115 ppm (CN group), 70–80 ppm (methoxymethoxy carbons), and 50–60 ppm (methoxy carbon).
- IR : Strong absorption at ~2250 cm⁻¹ (C≡N stretch) and 1100–1200 cm⁻¹ (C-O-C in methoxymethoxy).
- MS : Molecular ion peak at m/z 129 [M+H]+ (calculated for C5H9NO2). Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Miscible with polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Limited solubility in water (<1 mg/mL).
- Stability : Hydrolysis-prone due to the nitrile group. Store under inert gas (N2/Ar) at –20°C. Avoid prolonged exposure to moisture or bases, which accelerate degradation .
Advanced Research Questions
Q. How does the methoxymethoxy group influence reactivity compared to other ether-protected propanenitriles (e.g., methoxy or ethoxy analogs)?
- Methodological Answer : The methoxymethoxy group (–OCH2OCH3) enhances steric bulk and electron-donating effects compared to simpler ethers. For example:
- Reactivity in SN2 Reactions : Slower kinetics due to steric hindrance, as observed in analogs like 3-(4-Ethoxyphenoxy)propanenitrile .
- Electronic Effects : The –OCH2O– moiety increases electron density on adjacent carbons, altering nucleophilic substitution pathways. Compare with 3-(4-Fluorophenoxy)propanenitrile, where electron-withdrawing groups accelerate cyanide displacement .
Q. What computational methods (DFT, MD) can predict the regioselectivity of this compound in cycloaddition reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the nitrile group’s LUMO may favor [2+2] cycloaddition with electron-rich dienes.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on transition-state geometries. Evidence from thiophene-containing analogs (e.g., 3-Oxo-3-(thiophen-3-yl)propanenitrile) highlights solvent polarity’s role in stabilizing intermediates .
Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?
- Methodological Answer :
- Dose-Response Analysis : Perform IC50 assays across multiple concentrations (e.g., 0.1–100 μM) to distinguish specific enzyme inhibition from nonspecific cytotoxicity.
- Off-Target Screening : Use proteome-wide platforms (e.g., thermal shift assays) to identify unintended targets. Comparative studies on analogs (e.g., 3-[2,3-Di(benzyloxy)phenyl]propanenitrile) suggest bulky substituents reduce off-target effects .
Q. What strategies optimize catalytic asymmetric synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Catalysts : Employ Rhodium(I)-BINAP complexes for enantioselective cyanation.
- Substrate Engineering : Introduce directing groups (e.g., boronic esters) to control stereochemistry. For example, 3-(Methoxymethoxy)phenylboronic acid derivatives enable Suzuki-Miyaura couplings with chiral retention .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
